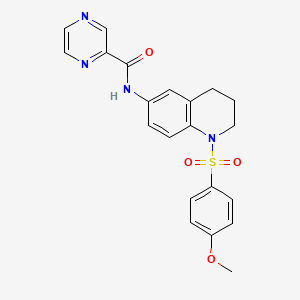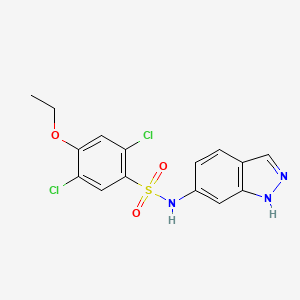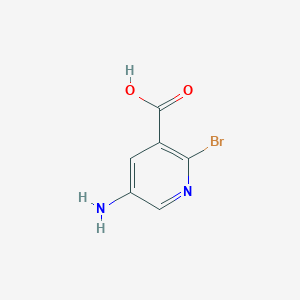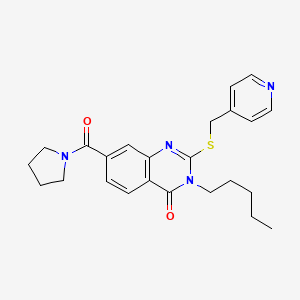![molecular formula C11H21N5O B2723576 4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 2101198-29-0](/img/structure/B2723576.png)
4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic benefits in various metabolic diseases. A-769662 has been extensively studied for its potential use in treating metabolic disorders such as diabetes, obesity, and cancer.
作用機序
4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide activates AMPK by binding to its regulatory subunit, causing a conformational change that allows the enzyme to be phosphorylated and activated. This leads to increased glucose uptake and fatty acid oxidation, as well as decreased gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. These include increased glucose uptake and insulin sensitivity, decreased hepatic glucose production, increased fatty acid oxidation, and decreased lipogenesis. This compound has also been shown to have anti-tumor effects in various cancer cell lines.
実験室実験の利点と制限
4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively studied for its effects on metabolic pathways. However, this compound has some limitations as well. It is not very stable in solution, and its effects on different cell types and animal models may vary depending on the experimental conditions.
将来の方向性
There are several future directions for research on 4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide. One area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy. Another area of interest is its potential use in cancer therapy. Studies are needed to determine the mechanisms underlying its anti-tumor effects, as well as its potential use in combination with other cancer therapies. Finally, studies are needed to determine the effects of this compound on other physiological processes, such as inflammation and autophagy.
合成法
4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide can be synthesized in several ways, but the most common method involves the reaction of 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal and 2-dimethylaminoethylamine in the presence of a catalyst. The resulting product is then treated with ammonia to yield this compound.
科学的研究の応用
4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various metabolic diseases. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, and to reduce hepatic glucose production in animal models of diabetes. This compound has also been shown to have anti-tumor effects in various cancer cell lines.
特性
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c1-8(2)16-7-9(12)10(14-16)11(17)13-5-6-15(3)4/h7-8H,5-6,12H2,1-4H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGITLYNNQWQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)NCCN(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2723493.png)
![2-[[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2723494.png)


![2-([1,1'-biphenyl]-4-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2723501.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2723503.png)
![1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2723505.png)


![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723510.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2723511.png)

![(Z)-ethyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2723516.png)